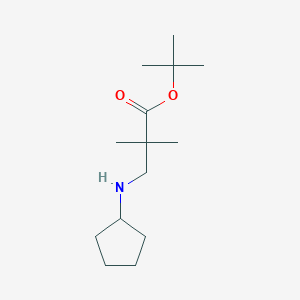
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate is an organic compound with the molecular formula C14H27NO2. It is a derivative of propanoic acid, featuring a tert-butyl ester group and a cyclopentylamino substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate typically involves the esterification of 3-(cyclopentylamino)-2,2-dimethylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Another method involves the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols in the presence of acid chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, alcohols
Catalysts: Acid catalysts like sulfuric acid, p-toluenesulfonic acid
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as calmodulin and methionine aminopeptidase 2, affecting various cellular processes . The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate include:
- Tert-butyl (cyclopentylamino)acetate
- Tert-butyl 1-aminocyclopentanecarboxylate hydrochloride
- Tert-butyl (4-piperidinyloxy)acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of a tert-butyl ester group and a cyclopentylamino substituent. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H27NO2 |
|---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H27NO2/c1-13(2,3)17-12(16)14(4,5)10-15-11-8-6-7-9-11/h11,15H,6-10H2,1-5H3 |
InChI Key |
UTZOOQYNRSQXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CNC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)

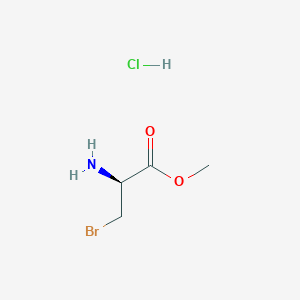
![[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)
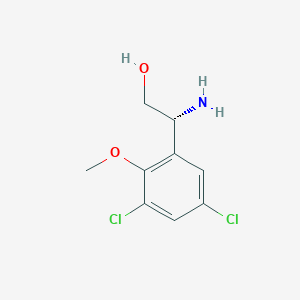
![rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis](/img/structure/B13507582.png)

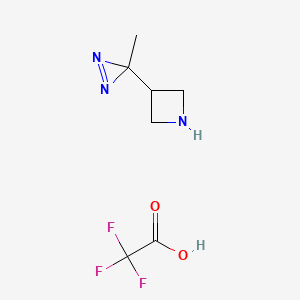
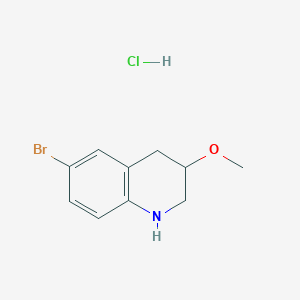
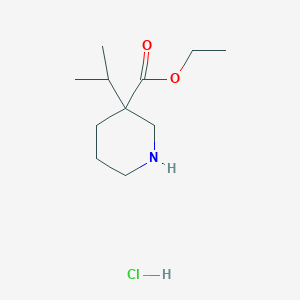

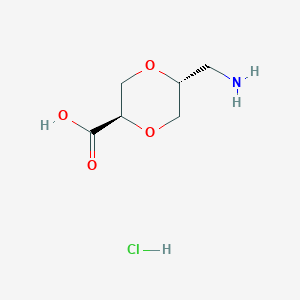
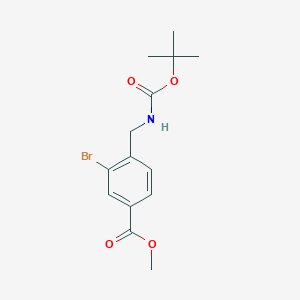
![1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B13507634.png)
